molecular formula C6H9N3 B032019 1-(Pyrazin-2-yl)ethanamine CAS No. 179323-60-5

1-(Pyrazin-2-yl)ethanamine

Cat. No. B032019
CAS RN: 179323-60-5
M. Wt: 123.16 g/mol
InChI Key: IIGXIHLJMZQHJY-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)ethanamine is a pyrazine derivative and a potential beta3-adrenoceptor agonist . It has a CAS Number of 179323-60-5 and a linear formula of C6H9N3 .


Synthesis Analysis

The synthesis of 1-(Pyrazin-2-yl)ethanamine is not explicitly detailed in the available resources. A related compound, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, were synthesized and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular weight of 1-(Pyrazin-2-yl)ethanamine is 123.16 . Its linear formula is C6H9N3 . More detailed structural information is not available in the retrieved resources.


Physical And Chemical Properties Analysis

1-(Pyrazin-2-yl)ethanamine is a pale-yellow to yellow liquid . It is stored in a refrigerator and shipped at room temperature . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Pharmaceuticals: Antimicrobial and Antiviral Agent

1-(Pyrazin-2-yl)ethanamine serves as a core structure in the synthesis of pyrrolopyrazine derivatives, which have shown a range of biological activities. These compounds are particularly noted for their antimicrobial and antiviral properties. The pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, is a biologically active compound that has been utilized in the development of new pharmaceuticals .

Chemical Synthesis: Intermediate in Organic Synthesis

This compound is used as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its reactive amine group allows for various chemical transformations, making it a valuable building block in medicinal chemistry and material science .

Material Science: Organic Material Development

In material science, 1-(Pyrazin-2-yl)ethanamine can be employed in the development of organic materials due to its structural versatility. It can be incorporated into polymers or other macromolecular structures to impart specific chemical properties .

Analytical Chemistry: Chromatography

The compound’s unique structure makes it suitable for use in chromatography as a standard or reference compound. It can help in the identification and quantification of similar compounds in complex mixtures .

Biocatalysis: Production of Chiral Amines

Recent advances in ω-transaminase-mediated biocatalysis have highlighted the importance of compounds like 1-(Pyrazin-2-yl)ethanamine in the production of chiral amines. Chiral amines are crucial components in a significant percentage of small molecule pharmaceuticals .

Drug Discovery: Kinase Inhibition

Some derivatives of 1-(Pyrazin-2-yl)ethanamine have shown potential in kinase inhibition, which is a critical area in drug discovery for treating diseases like cancer. The pyrrolopyrazine derivatives exhibit this activity, indicating the compound’s relevance in the search for new therapeutic agents .

Natural Product Synthesis: Biomimetic Synthesis

The compound is also used in the biomimetic synthesis of natural products. Its structure is similar to certain natural compounds, making it a suitable starting point for the synthesis of complex natural products .

Agrochemicals: Synthesis of Pesticides

In the agrochemical industry, 1-(Pyrazin-2-yl)ethanamine can be utilized in the synthesis of pesticides. Its nitrogen-containing heterocyclic structure is often found in bioactive molecules that serve as effective pest control agents .

Safety and Hazards

The safety information available indicates that 1-(Pyrazin-2-yl)ethanamine has several hazard statements including H302, H315, H319, H320, H332, H335 . Precautionary statements include P202, P261, P280, P305, P338, P351 .

properties

IUPAC Name

1-pyrazin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGXIHLJMZQHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594359
Record name 1-(Pyrazin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazin-2-yl)ethanamine

CAS RN

179323-60-5
Record name 1-(Pyrazin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-pyrazin-2-yl-ethanone (2.0 g, 15.85 mmol) and ammonium acetate (19.337 g, 158.5 mmol) in methanol (50 mL) was added sodium cyanoborohydride (0.7 g, 11.1 mmol) in one portion. The reaction mixture was stirred overnight at room temperature. After removal of methanol, water (20 mL) was added to the residue and the resulting solution was basified by addition of sodium hydroxide to pH=13. The aqueous solution was extracted with dicholromethane and the combined organic phase was dried over sodium sulfate. Removal of the solvent under reduced pressure afforded 14.62 g of 1-pyrazin-2-yl-ethylamine, yield: 75%. MS (M+H)=124.
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Synthesis routes and methods II

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